

Characterizing the Hydrophobicity of 4-Methyl-L-phenylalanine: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methyl-L-phenylalanine

Cat. No.: B556533

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For Researchers, Scientists, and Drug Development Professionals

The hydrophobicity of amino acids is a critical determinant of protein structure, function, and drug-receptor interactions. For medicinal chemists and drug developers, understanding and quantifying the hydrophobicity of novel amino acid analogues like **4-Methyl-L-phenylalanine** is paramount for designing molecules with optimal pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of the hydrophobicity of **4-Methyl-L-phenylalanine** against its parent amino acid, L-phenylalanine, and two other para-substituted analogues: 4-Chloro-L-phenylalanine and 4-Nitro-L-phenylalanine.

The addition of a methyl group to the phenyl ring of L-phenylalanine is expected to increase its hydrophobicity. This guide will quantify this change using available data and provide detailed experimental protocols for researchers to determine these properties in their own laboratories.

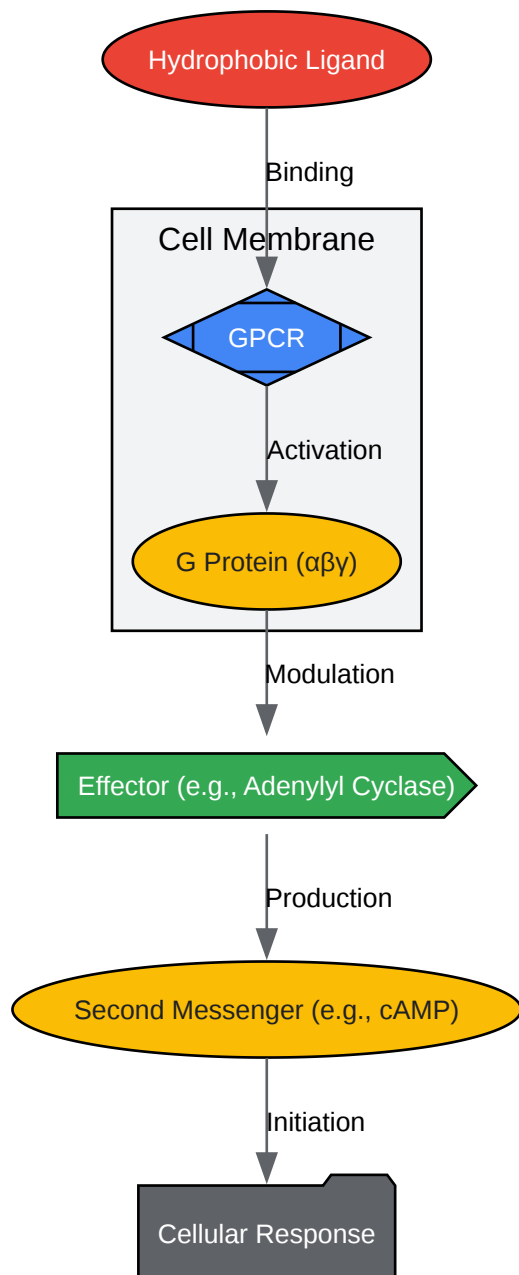
The Role of Hydrophobicity in G Protein-Coupled Receptor (GPCR) Signaling

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals. The binding of a ligand to a GPCR initiates a conformational change, leading to the activation of intracellular signaling pathways. The hydrophobicity of a ligand plays a crucial role in this process, influencing its ability to partition into the cell membrane, access the receptor's binding pocket, and form

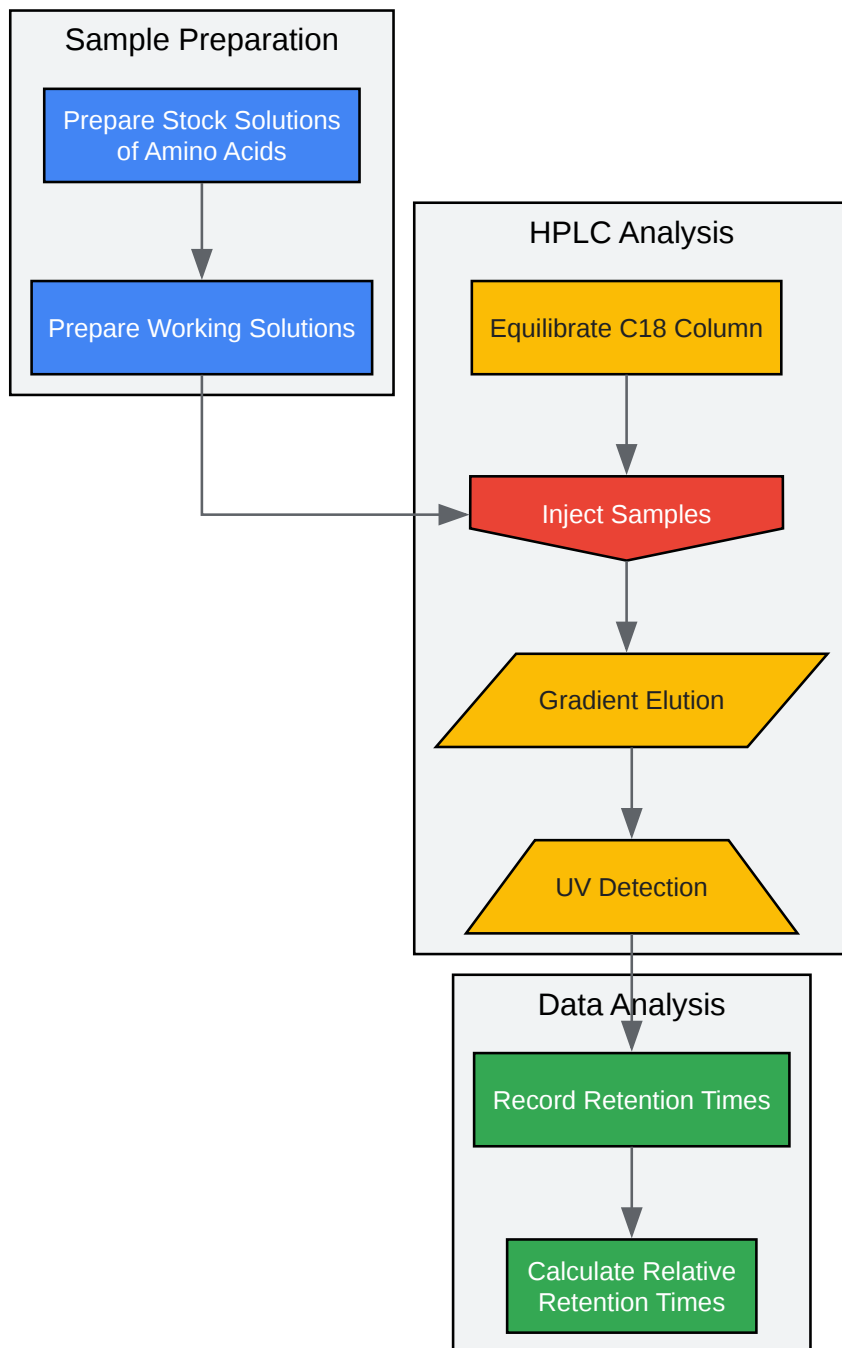
favorable interactions that drive receptor activation. Hydrophobic interactions are key components of the binding energy between a ligand and its receptor.

The following diagram illustrates a generalized GPCR signaling pathway, highlighting the importance of ligand binding in initiating the cascade.

Generalized GPCR Signaling Pathway



RP-HPLC Experimental Workflow for Hydrophobicity Determination

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com